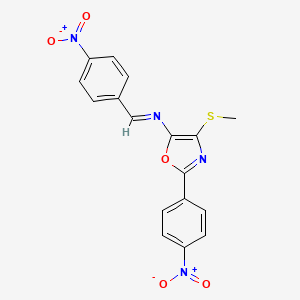
4-(Methylthio)-N-(4-nitrobenzylidene)-2-(4-nitrophenyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Methylthio)-N-(4-nitrobenzylidene)-2-(4-nitrophenyl)oxazol-5-amine is a useful research compound. Its molecular formula is C17H12N4O5S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Methylthio)-N-(4-nitrobenzylidene)-2-(4-nitrophenyl)oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activities associated with this compound, focusing on its antitumor and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazones with various aldehydes under acidic conditions. The reaction conditions, yields, and characterization methods such as NMR and IR spectroscopy are critical for confirming the structure of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiosemicarbazone + Aldehyde | Acidic medium, reflux | 70-93 |
| 2 | Intermediate + Acetylenedicarboxylate | Methanol, 1 hour | Varies |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. One study evaluated a series of thiosemicarbazones and their derivatives, revealing that certain modifications enhance their efficacy against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study involving human cancer cell lines, compounds with similar structures demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects. The presence of nitro groups was found to correlate with increased activity against breast cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research has shown that derivatives containing the oxazole ring exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study:
A recent evaluation highlighted that derivatives of this compound were effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of both methylthio and nitro groups plays a significant role in enhancing its biological properties.
Table 2: Structure-Activity Relationship
| Substituent | Effect on Activity |
|---|---|
| Methylthio | Enhances lipophilicity |
| Nitro group | Increases electron affinity |
| Oxazole ring | Contributes to antimicrobial activity |
Properties
CAS No. |
31666-15-6 |
|---|---|
Molecular Formula |
C17H12N4O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(E)-N-[4-methylsulfanyl-2-(4-nitrophenyl)-1,3-oxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H12N4O5S/c1-27-17-16(18-10-11-2-6-13(7-3-11)20(22)23)26-15(19-17)12-4-8-14(9-5-12)21(24)25/h2-10H,1H3/b18-10+ |
InChI Key |
IFGIZMQWEWMPEX-VCHYOVAHSA-N |
Isomeric SMILES |
CSC1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CSC1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















